5-Bromo-2-hydroxy-3-methoxybenzoic acid chemical properties
5-Bromo-2-hydroxy-3-methoxybenzoic acid chemical properties
An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-methoxybenzoic Acid: Properties, Synthesis, and Applications
For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of novel chemical entities is paramount. 5-Bromo-2-hydroxy-3-methoxybenzoic acid, a substituted salicylic acid derivative, represents a versatile scaffold with significant potential in the synthesis of complex molecules and bioactive compounds. This technical guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in a laboratory setting.
Core Chemical Identity
5-Bromo-2-hydroxy-3-methoxybenzoic acid is an aromatic carboxylic acid. The strategic placement of its functional groups—a carboxylic acid, a hydroxyl group, a methoxy group, and a bromine atom—on the benzene ring imparts a unique combination of electronic and steric properties, making it a valuable intermediate in organic synthesis.
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IUPAC Name : 5-Bromo-2-hydroxy-3-methoxybenzoic acid
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CAS Number : 35090-76-7[1]
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Synonyms : 5-Bromo-3-methoxysalicylic acid
Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and spectral data is fundamental for its identification, purification, and structural elucidation.
Physicochemical Properties
The key physical and chemical properties are summarized below. These values are critical for designing experimental conditions, such as selecting appropriate solvents and predicting reaction behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₄ | PubChem |
| Molecular Weight | 247.04 g/mol | Inferred from Formula |
| Appearance | Solid (Form may vary) | General Chemical Knowledge |
| Melting Point | Data not consistently available; related compounds melt in the 125-160 °C range. | [2] |
| Solubility | Soluble in organic solvents like DMSO, Methanol, Chloroform. | [3] |
| pKa (Predicted) | ~2.73 ± 0.10 (Carboxylic Acid) | [3] |
| SMILES | COC1=C(C(=O)O)C(=CC(=C1)Br)O | PubChem |
| InChIKey | CWMGOQPZJWFRFT-UHFFFAOYSA-N (for methyl ester) | [4] |
Spectroscopic Data Interpretation
Spectroscopic analysis provides the definitive structural confirmation of the molecule. Below are the expected spectral characteristics based on its functional groups and substitution pattern.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals: a singlet for the methoxy group protons (~3.9 ppm), two doublets in the aromatic region for the two non-equivalent aromatic protons, a broad singlet for the phenolic hydroxyl proton, and another broad singlet for the carboxylic acid proton, which may be solvent-dependent or exchangeable with D₂O.[2]
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¹³C NMR Spectroscopy : The carbon spectrum will display eight unique signals corresponding to each carbon atom. Key signals include the carboxylic acid carbonyl carbon (~170 ppm), carbons attached to oxygen (in the 140-160 ppm range), the methoxy carbon (~56 ppm), and aromatic carbons, whose shifts are influenced by the electronic effects of the substituents.[2]
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Infrared (IR) Spectroscopy : The IR spectrum provides a fingerprint of the functional groups. Characteristic absorption bands would include a very broad O-H stretch from the hydrogen-bonded carboxylic acid dimer (2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (~1680-1700 cm⁻¹), C-O stretching for the ether and phenol (~1240-1310 cm⁻¹), and aromatic C=C stretching vibrations (~1450-1600 cm⁻¹).[5]
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Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed. A critical diagnostic feature is the presence of an [M+2]⁺ peak of nearly equal intensity, which is characteristic of compounds containing a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[5]
Synthesis and Reactivity
The synthetic accessibility and predictable reactivity of 5-Bromo-2-hydroxy-3-methoxybenzoic acid are central to its utility.
Synthetic Pathway
While specific synthesis routes for the benzoic acid are not widely published, a logical and common approach involves the bromination of a suitable precursor. A highly analogous and well-documented synthesis is that of the corresponding aldehyde, 5-bromo-2-hydroxy-3-methoxybenzaldehyde, starting from o-vanillin. This process illustrates the principles that would apply to the synthesis of the target benzoic acid.
The key step is the electrophilic aromatic substitution (bromination) of the electron-rich aromatic ring. The hydroxyl and methoxy groups are activating and ortho-, para-directing. Bromination occurs para to the powerful hydroxyl directing group.
A similar strategy could be employed starting with 2-hydroxy-3-methoxybenzoic acid to yield the target compound.
Chemical Reactivity
The molecule's reactivity is governed by its three primary functional groups, allowing for a wide range of subsequent transformations.
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Carboxylic Acid : This group is readily converted into esters, amides, or acid halides, providing a handle for attaching diverse molecular fragments.
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Phenolic Hydroxyl : The acidic proton can be removed by a base, and the resulting phenoxide can undergo O-alkylation or O-acylation.
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Aryl Bromide : The bromine atom is a key site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the formation of carbon-carbon or carbon-heteroatom bonds. This is particularly valuable in modern drug discovery for scaffold diversification.
Applications in Research and Drug Development
The true value of 5-Bromo-2-hydroxy-3-methoxybenzoic acid lies in its role as a molecular building block.
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Scaffold for Bioactive Molecules : The substituted benzoic acid motif is a common feature in many pharmaceutical agents. This compound serves as an excellent starting point for synthesizing novel analogues of known drugs or for creating entirely new chemical entities. Its derivatives could be explored as potential anticancer, anti-inflammatory, or antimicrobial agents.[6]
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Fragment-Based Drug Discovery (FBDD) : As a "fragment," it can be used in screening campaigns to identify initial low-affinity binders to biological targets. The reactive handles then allow for the systematic "growing" or "linking" of the fragment to build more potent lead compounds.
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Synthesis of Heterocycles : The functional groups can be used to construct complex heterocyclic ring systems, which are prevalent in medicinal chemistry. For example, the aldehyde analogue is used to synthesize benzimidazole-based ligands and chromenone derivatives.
Safety and Handling
As with any laboratory chemical, proper safety protocols are essential.
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Hazard Identification : This compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[7][8]
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GHS Hazard Statements : H315, H319, H335.
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Precautions for Safe Handling :
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Storage Conditions :
Representative Experimental Protocol
To provide a practical context, the following is a detailed protocol for a reaction analogous to what would be required for the synthesis of the title compound's precursors: the bromination of o-vanillin.
Objective : To synthesize 5-bromo-2-hydroxy-3-methoxybenzaldehyde.
Materials :
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o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
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Acetic Acid (glacial)
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Sodium Acetate
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Bromine
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Dichloromethane
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Water (deionized)
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Brine (saturated NaCl solution)
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Magnesium Sulfate (anhydrous)
Procedure :
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Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve o-vanillin (1.0 eq) in glacial acetic acid at 0 °C (ice bath).
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Addition of Base : Add sodium acetate (1.1 eq) to the solution and stir until dissolved.
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Bromination : Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise to the reaction mixture while maintaining the temperature at 0 °C. The color will change as the reaction proceeds.
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Reaction Monitoring : After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
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Workup : Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
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Extraction : Extract the aqueous phase with dichloromethane (3x volumes).
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Washing : Combine the organic layers and wash sequentially with water and then brine.
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Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification : The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product as a solid.[2]
This protocol highlights the standard techniques used in the electrophilic halogenation of activated aromatic systems and serves as a robust template for working with this class of compounds.
References
- CymitQuimica. (2022-05-16). 5-Bromo-2-methoxybenzoic acid.
- PubChem. 5-Bromo-2-hydroxy-3-methylbenzoic acid.
- ChemicalBook. (2025-07-24). 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE.
- ChemicalBook. (2025-07-16). 5-BROMO-2-HYDROXY-3-METHOXYBENZOIC ACID.
- Fisher Scientific. (2010-10-15). SAFETY DATA SHEET - 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.
- Echemi.
- Sigma-Aldrich. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97%.
- PubChem. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.
- Thermo Fisher Scientific. (2009-08-06). SAFETY DATA SHEET - 2-Bromo-5-methoxybenzoic acid.
- Thermo Fisher Scientific. (2009-08-06). SAFETY DATA SHEET - 2-Bromo-5-methoxybenzoic acid.
- PubChem. Methyl 5-bromo-2-hydroxy-3-methoxybenzoate.
- NIST. Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook.
- Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted).
- NIST. Benzoic acid, 5-bromo-2-hydroxy- IR Spectrum. NIST Chemistry WebBook.
- PubChem. 2-Bromo-5-methoxybenzoic acid.
- PubChem. 5-Bromosalicylic acid.
- Google Patents. (2023). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
- BenchChem. A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.
- NIST. Benzaldehyde, 5-bromo-2-hydroxy- Mass Spectrum. NIST Chemistry WebBook.
- The Royal Society of Chemistry.
- NIST. Benzoic acid, 5-bromo-2-hydroxy- UV/Visible spectrum. NIST Chemistry WebBook.
- PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid.
- Sigma-Aldrich. 2-Bromo-5-methoxybenzoic acid 98%.
- PubChem. 5-Bromo-2-methoxybenzoic acid.
- ResearchGate. (2008). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde.
- NIH. (2010). (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide.
- Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- NIH. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
- NIH. (2022). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds.
- BenchChem. Application Notes and Protocols: 3,5-Dibromo-4-methoxybenzoic Acid in Medicinal Chemistry.
- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Bromo-5-methoxybenzoic Acid.
- Chongqing Chemdad Co., Ltd. 2-BROMO-5-METHOXYBENZOIC ACID.
- PubChem. 5-Bromo-3-hydroxy-2-methylbenzoic acid.
Sources
- 1. 5-BROMO-2-HYDROXY-3-METHOXYBENZOIC ACID | 35090-76-7 [chemicalbook.com]
- 2. 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE | 5034-74-2 [chemicalbook.com]
- 3. 2-BROMO-5-METHOXYBENZOIC ACID Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Methyl 5-bromo-2-hydroxy-3-methoxybenzoate | C9H9BrO4 | CID 15054916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
